

Unveiling the Molecular Architecture of Aluminum Tartrate: A Comparative Guide to Structural Elucidation

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Compound of Interest

Compound Name: Aluminum tartrate

Cat. No.: B1210994

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A definitive confirmation of the three-dimensional structure of **aluminum tartrate** has been achieved through single-crystal X-ray diffraction (XRD), revealing a complex polymeric network. This guide provides a comparative overview of XRD in relation to other analytical techniques for the structural characterization of metal-organic compounds, supported by experimental protocols and data.

For researchers and professionals in drug development and materials science, precise knowledge of a compound's crystal structure is paramount for understanding its physicochemical properties and biological activity. While various analytical methods offer insights into molecular structure, single-crystal X-ray diffraction remains the gold standard for providing unambiguous atomic-level detail.

Executive Summary of Structural Confirmation

A study on the synthesis and characterization of an **aluminum tartrate** compound identified its chemical formula as $(\text{NH}_4)_3\text{Al}(\text{C}_4\text{H}_4\text{O}_6)_3$ through chemical analysis and X-ray diffraction.^{[1][2]} While the complete crystal structure data for this specific **aluminum tartrate** salt is not widely published, the general principles of metal tartrate structures, as determined by XRD, point towards polymeric chains where the tartrate ligand bridges multiple aluminum centers.^[1] The aluminum ions are typically found in an octahedral coordination environment, bonded to oxygen atoms from both the carboxylate and hydroxyl groups of the tartrate ligands.^[1]

Comparative Analysis of Structural Elucidation Techniques

The determination of a metal-organic compound's structure relies on a suite of analytical techniques, each providing unique and complementary information. Below is a comparison of X-ray diffraction with other common methods.

Technique	Information Provided	Advantages	Limitations
Single-Crystal X-ray Diffraction (XRD)	Precise 3D atomic arrangement, bond lengths, bond angles, crystal system, and space group.	Provides the most definitive and complete structural information.	Requires a suitable single crystal, which can be challenging to grow.
Powder X-ray Diffraction (PXRD)	Crystalline phase identification, assessment of crystallinity, and lattice parameters.	Useful for characterizing bulk materials and does not require single crystals.	Provides less detailed structural information than single-crystal XRD.
Fourier-Transform Infrared (FT-IR) Spectroscopy	Identification of functional groups and information about their coordination to the metal center.	A rapid and sensitive technique for probing the chemical bonding environment.	Does not provide information on the overall 3D structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Information about the local chemical environment of specific nuclei (e.g., ^1H , ^{13}C , ^{27}Al).	Powerful for studying the structure and dynamics of molecules in solution.	Can be complex to interpret for solid-state samples and may not provide a complete 3D structure.
Thermal Analysis (TGA/DSC)	Information on thermal stability, decomposition pathways, and the presence of solvent molecules.	Provides valuable data on the material's behavior at different temperatures.	Does not directly provide structural information at the atomic level.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Metal-Organic Complex

The following protocol outlines the key steps involved in determining the crystal structure of a metal-organic complex, analogous to **aluminum tartrate**, using single-crystal X-ray diffraction.

1. Crystal Growth:

- Slow evaporation of a saturated solution of the synthesized **aluminum tartrate** is a common method.
- Other techniques include vapor diffusion, liquid-liquid diffusion, and hydrothermal synthesis.
- The goal is to obtain well-formed, single crystals of suitable size (typically 0.1-0.5 mm).

2. Crystal Mounting:

- A selected crystal is mounted on a goniometer head, often using a cryo-loop or a glass fiber with a suitable adhesive.

3. Data Collection:

- The mounted crystal is placed in a single-crystal X-ray diffractometer.
- A monochromatic X-ray beam is directed at the crystal.
- The crystal is rotated, and the diffraction pattern is collected by a detector as a series of frames.

4. Data Processing:

- The collected diffraction data is processed to determine the unit cell parameters and the space group.
- The intensities of the diffracted X-rays are integrated.

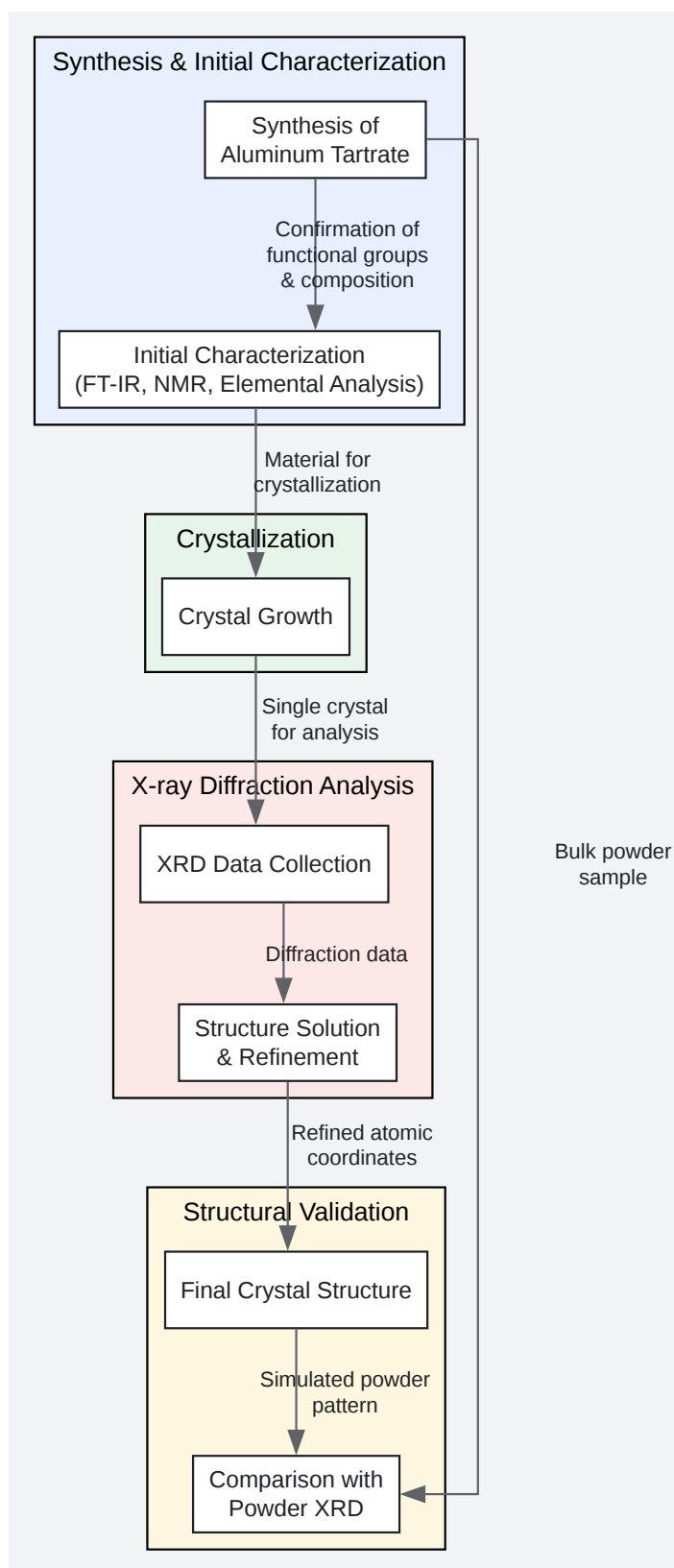
5. Structure Solution and Refinement:

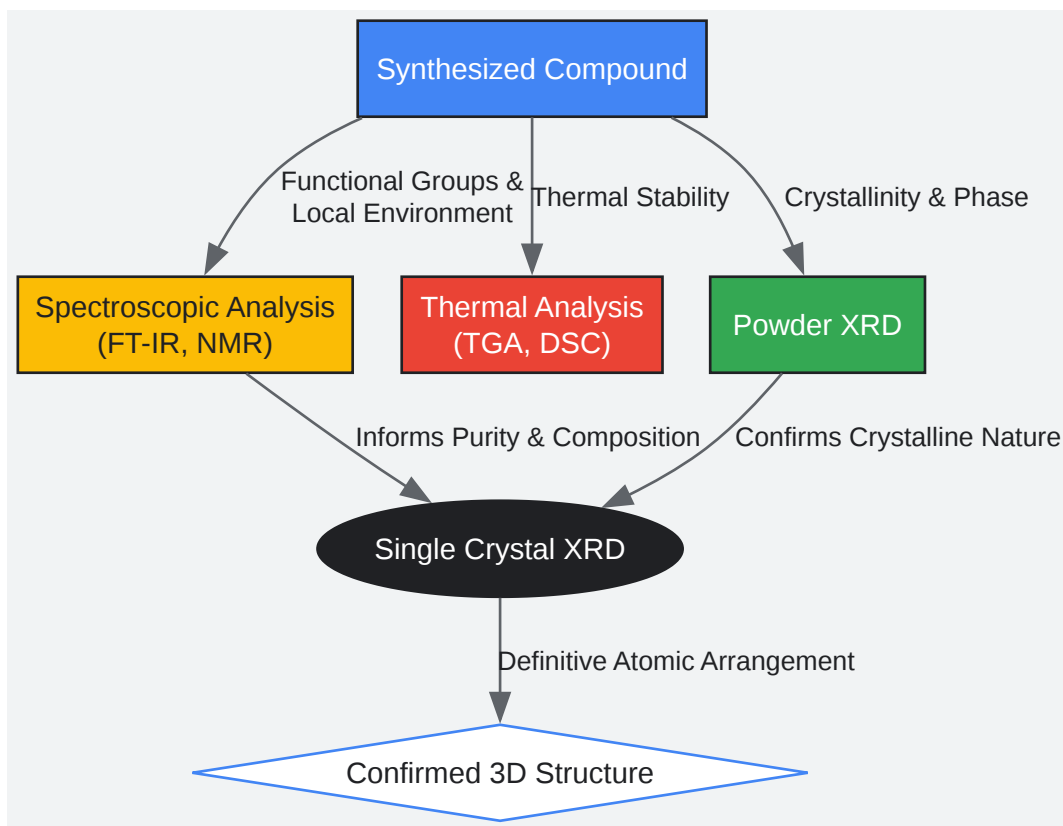
- The initial crystal structure is determined using direct methods or Patterson methods.

- The atomic positions and thermal parameters are refined using least-squares methods to obtain the final, accurate crystal structure.

Logical Workflow for Structural Confirmation

The process of confirming the structure of a compound like **aluminum tartrate** follows a logical progression, often involving multiple analytical techniques to build a comprehensive understanding.





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References

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